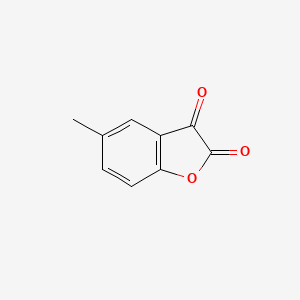

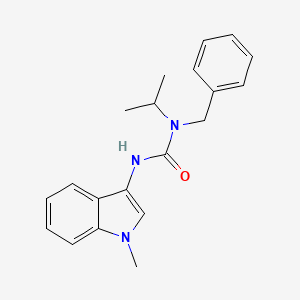

![molecular formula C21H21N3O2S B2494391 3-(2-甲氧基乙基)-2-[(4-甲基苯基)甲硫醚基]-5H-嘧啶并[5,4-b]吲哚-4-酮 CAS No. 888441-09-6](/img/structure/B2494391.png)

3-(2-甲氧基乙基)-2-[(4-甲基苯基)甲硫醚基]-5H-嘧啶并[5,4-b]吲哚-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimido[5,4-b]indol derivatives, such as the one , typically involves multistep chemical reactions, starting from basic indole substrates. A notable approach includes the use of indole chemistry for developing derivatives by introducing substituents that influence the compound's properties and reactivity. For instance, Somei et al. (1998) described novel syntheses of γ-carboline derivatives, which share a structural framework with the compound of interest, emphasizing the versatility of indole derivatives in synthesis (Somei, Yamada, & Yamamura, 1998).

Molecular Structure Analysis

The molecular structure of pyrimido[5,4-b]indol derivatives is characterized by a fused ring system combining pyrimidine and indole moieties. This arrangement contributes to the compound's unique electronic and spatial configuration, affecting its chemical behavior and interaction with biological targets. For example, Low et al. (2007) explored hydrogen-bonded frameworks in related compounds, highlighting the significance of molecular structure in determining the properties of such molecules (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).

Chemical Reactions and Properties

Chemical reactions involving pyrimido[5,4-b]indol derivatives are influenced by the functional groups attached to the core structure. Reactions such as cyclocondensation, aromatization, and nucleophilic substitutions are common, enabling the synthesis of various derivatives with altered chemical and physical properties. Research by Santos et al. (2015) on the regioselective synthesis of 2-(methylsulfanyl)pyrimidin-4(3H)-ones provides insights into the synthetic flexibility and chemical reactivity of pyrimidin-based structures similar to the compound in focus (Dos Santos, Silveira, Souza, Lobo, Bonacorso, Martins, & Zanatta, 2015).

Physical Properties Analysis

The physical properties of pyrimido[5,4-b]indol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and study. These properties are determined by the compound's molecular structure and substituents. Crystallographic studies, like those conducted by Cobo et al. (2009), offer valuable data on the crystalline arrangements and intermolecular interactions within similar compounds, aiding in the understanding of their physical characteristics (Cobo, Nogueras, de la Torre, & Glidewell, 2009).

科学研究应用

合成和衍生物形成

- 该化合物参与了各种5H-嘧啶并[5,4-b]吲哚衍生物的合成。例如,甲基3-氨基-1H-吲哚-2-羧酸酯与芳基异氰酸酯和异硫氰酸酯反应,分别导致3-芳基-1H-嘧啶并[5,4-b]吲哚-2,4(3H,5H)-二酮和3-芳基-2-硫代-2,3-二氢-1H-嘧啶并[5,4-b]吲哚-4(5H)-酮的形成。这些反应对于生产各种生物活性化合物(Shestakov et al., 2009)至关重要。

化学合成和修饰

- 已开发了高度区域选择性的合成方法,用于3,6-二取代基-2-(甲硫基)嘧啶-4(3H)-酮,展示了这些化合物在化学合成中的多功能性和适应性。这些方法对于为潜在应用领域(包括药物化学)创造结构多样的分子至关重要(Dos Santos et al., 2015)。

在核苷类似物合成中的应用

- 该化合物在新型核苷类似物的合成中发挥着重要作用。例如,3-氨基-2-乙氧羰基吲哚与全-O-乙酰基糖异硫氰酸酯的反应导致了糖基硫脲,这是核苷类似物合成中至关重要的中间体。这些合成途径对于开发新的治疗剂具有重要意义(Saleh, 2002)。

新型小分子传感器的开发

- 3-(2-甲氧基乙基)-2-[(4-甲基苯基)甲硫基]-5H-嘧啶并[5,4-b]吲哚-4-酮的化学结构可以被修改以开发新的小分子传感器。例如,基于吡啶-吡啶酮骨架的Zn2+荧光传感器已被报道,表明了开发新型传感材料的潜力(Hagimori et al., 2011)。

抗肿瘤活性和药用应用

- 某些衍生物,如1-[[(二烷基氨基)烷基]氨基]-4-甲基-5H-吡啶并[4,3-b]苯并[e]-和-benzo[g]吲哚,在体外和体内显示出有希望的抗肿瘤活性。这凸显了这类化合物在开发新的抗肿瘤药物中的潜力(Nguyen et al., 1990)。

属性

IUPAC Name |

3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-14-7-9-15(10-8-14)13-27-21-23-18-16-5-3-4-6-17(16)22-19(18)20(25)24(21)11-12-26-2/h3-10,22H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAJCXBTRWMPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

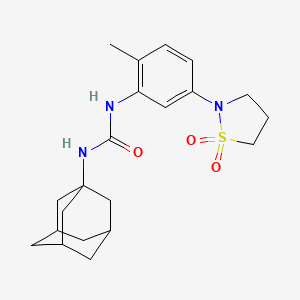

![2-({4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-phenylacetamide](/img/structure/B2494310.png)

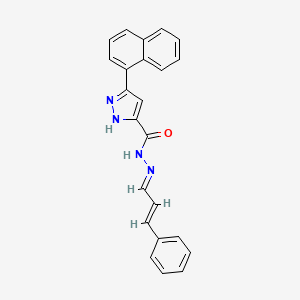

![1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2494314.png)

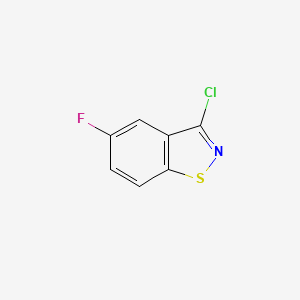

![3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494316.png)

![4H,5H-Imidazo[1,2-A]quinazolin-5-one](/img/structure/B2494318.png)

![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2494324.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)